molecular formula C28H36N4O3S B12418283 Lurasidone sulfoxide-d8

Lurasidone sulfoxide-d8

Cat. No.: B12418283
M. Wt: 516.7 g/mol
InChI Key: MDYJLJKDGQUHSJ-WMRHRWEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lurasidone sulfoxide-d8 is a deuterated derivative of lurasidone sulfoxide, which is a metabolite of lurasidone. Lurasidone is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lurasidone due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lurasidone sulfoxide-d8 typically involves the deuteration of lurasidone sulfoxide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

Lurasidone sulfoxide-d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Conversion back to lurasidone.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Lurasidone sulfone-d8.

    Reduction: Lurasidone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lurasidone sulfoxide-d8 is widely used in scientific research, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of lurasidone.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of lurasidone.

    Drug Development: Used as a reference standard in the development of new antipsychotic drugs.

    Biological Studies: Understanding the interaction of lurasidone with biological targets and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.

    Lurasidone sulfoxide: The non-deuterated metabolite of lurasidone.

    Other Atypical Antipsychotics: Such as risperidone, olanzapine, and quetiapine.

Uniqueness

Lurasidone sulfoxide-d8 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms helps in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts.

Properties

Molecular Formula

C28H36N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1/i11D2,12D2,13D2,14D2

InChI Key

MDYJLJKDGQUHSJ-WMRHRWEHSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NS(=O)C7=CC=CC=C76)([2H])[2H])[2H]

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

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